1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone
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Overview
Description
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone is a chemical compound with the molecular formula C₁₂H₁₁NOS. It is characterized by the presence of a benzo[d]thiazole ring attached to a cyclopropyl group, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Cyclopropylation: The benzo[d]thiazole derivative is then subjected to cyclopropylation using a cyclopropyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Ethanone Formation: Finally, the cyclopropylated benzo[d]thiazole is reacted with an acetylating agent like acetyl chloride or acetic anhydride to form the desired ethanone compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The ethanone group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[D]thiazol-2-YL)ethanone: Lacks the cyclopropyl group, which may result in different biological activity and chemical reactivity.
1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanol:
Benzo[D]thiazole derivatives: Various derivatives with different substituents on the benzo[d]thiazole ring exhibit diverse biological activities and chemical behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11NOS |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanone |
InChI |
InChI=1S/C12H11NOS/c1-8(14)12(6-7-12)11-13-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
InChI Key |
KRPCHFQCFUFMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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